
beta-Gentiobiose
Overview
Description
Beta-gentiobiose (CAS: 5996-00-9) is a disaccharide composed of two D-glucopyranose units linked via a β-1,6 glycosidic bond. Its systematic name is 6-O-β-D-glucopyranosyl-D-glucopyranose, and its molecular formula is C₁₂H₂₂O₁₁ (molecular weight: 342.30 g/mol) . This compound is water-soluble and typically appears as a white to off-white crystalline powder . This compound is naturally found in plant systems, where it participates in metabolic pathways and may act as a stress-responsive metabolite under nanoparticle exposure . Its structural uniqueness lies in the β-1,6 linkage, distinguishing it from other glucose-based disaccharides like maltose (α-1,4) or cellobiose (β-1,4).
Preparation Methods
Enzymatic Hydrolysis of Polysaccharides Using Beta-1,3-Glucanase
Overview
One of the classical and well-documented methods for preparing beta-gentiobiose involves enzymatic hydrolysis of high molecular weight, water-soluble linear polysaccharides rich in β-1,3 and β-1,6 linkages. The key enzyme used is beta-1,3-glucanase, which selectively cleaves β-1,3 linkages to release a mixture of glucose and gentiobiose.
Process Details
- Substrate : Polysaccharide gums composed of at least about 120 D-glucopyranose units with β-1,3 and β-1,6 linkages.
- Enzyme : Beta-1,3-glucanase derived from Basidiomycete sp. QM 806.
- Conditions :
- pH range: 3 to 7 (optimal around 4 to 5).
- Temperature: 20 to 50 °C (optimal near 50 °C).
- Enzyme concentration: Approximately 1200 standard units per 5 grams of polysaccharide.
- Reaction time : Typically 4 to 21 hours, with enzyme deactivation by heating after completion.
Purification
- Removal of glucose by fermentation using organisms that metabolize monosaccharides.
- Adsorption of residual glucose on charcoal or other carbonaceous adsorbing media.
- Concentration of the gentiobiose solution by dialysis and vacuum concentration.
- Recrystallization from solvents such as ethanol, methanol, or glacial acetic acid to obtain pure this compound crystals.
Research Findings and Advantages
- This enzymatic method yields gentiobiose with minimal contamination from other carbohydrates.
- The process is scalable and commercially viable.
- The enzyme can be prepared in crude culture filtrates and concentrated for use.
- The method allows selective hydrolysis, preserving the β-1,6 linkage in gentiobiose.
Parameter | Value/Range |
---|---|
Polysaccharide units | ≥ 120 D-glucopyranose units |
pH | 3.0 – 7.0 (optimal 4 – 5) |
Temperature | 20 – 50 °C (optimal ~50 °C) |
Enzyme units | ~1200 units per 5 g substrate |
Reaction time | 4 – 21 hours |
Purification solvents | Ethanol, methanol, acetic acid |
Source: US Patent US3423288A, 1969
Hydrothermal Treatment and Enzymatic Hydrolysis Using Kitalase
Overview
A more recent approach involves hydrothermal treatment of β-1,3-1,6-glucan from Aureobasidium pullulans followed by enzymatic hydrolysis using the commercial enzyme Kitalase, which has β-glucanase activity.
Comparative Notes on Preparation Methods
Aspect | Beta-1,3-Glucanase Hydrolysis (Patent) | Hydrothermal + Kitalase Hydrolysis (PMC Study) |
---|---|---|
Substrate | Polysaccharide gum (≥120 units) | Hydrothermally treated β-1,3-1,6-glucan |
Enzyme | Beta-1,3-glucanase from Basidiomycete | Kitalase (β-glucanase) |
pH | 3 – 7 (optimal 4 – 5) | 4 – 6 (optimal 5.5) |
Temperature | 20 – 50 °C (optimal ~50 °C) | Not specified (assumed ~30-50 °C) |
Reaction time | 4 – 21 hours | Up to 6 hours |
Yield (gentiobiose) | Not explicitly quantified | Up to 41.2 g/L (41.2% yield) |
Purification | Fermentation, adsorption, recrystallization | Not detailed, but likely similar purification |
Source of polysaccharide | Natural gums, Gentiana roots | Aureobasidium pullulans glucan |
Summary of Key Research Findings
- This compound can be efficiently prepared by enzymatic hydrolysis of specific β-glucan polysaccharides.
- Enzymatic processes using beta-1,3-glucanase or Kitalase provide selective cleavage to yield gentiobiose with high purity.
- Optimal pH for enzymatic reactions is mildly acidic (around 4 to 6).
- Substrate concentration significantly affects the yield, while enzyme concentration influences the ratio of gentiobiose to glucose.
- Hydrothermal pretreatment of polysaccharides enhances enzymatic accessibility and gentiobiose yield.
- Purification involves removal of glucose by fermentation or adsorption and recrystallization from organic solvents.
Chemical Reactions Analysis
Types of Reactions: Beta-gentiobiose undergoes various chemical reactions, including oxidation, reduction, and substitution. It has a beta-glycoside link, originating at C-1 in ring A and terminating at C-6 in ring B .
Common Reagents and Conditions: Common reagents used in these reactions include Tollen’s reagent for oxidation, which oxidizes this compound as it is a reducing sugar .
Major Products: The major products formed from these reactions include gentiooligosaccharides, which are new functional oligosaccharides consisting of two or more D-glucose linked through β-1,6-glycosidic bonds .
Scientific Research Applications
Enzymatic Applications
Enzymatic Synthesis of Gentiooligosaccharides (GnOS)
Beta-gentiobiose serves as a substrate for the enzymatic synthesis of gentiooligosaccharides. A study highlighted the use of a thermophilic β-glucosidase from Thermotoga sp. KOL6, which demonstrated high transglycosylation activity leading to significant yields of gentiobiose and other oligosaccharides. The optimal conditions allowed for a yield of 144.3 g/L of GnOS, marking it as a promising candidate for industrial applications due to its thermostability and efficiency in high-temperature reactions .
Table 1: Yield of GnOS from Different β-Glucosidases
Source | Yield (g/L) | Substrate Concentration (g/L) |
---|---|---|
Thermotoga sp. KOL6 | 144.3 | 1000 |
Prunus dulcis | 128 | 900 |
Trichoderma viride | 130 | 800 |
Plant Physiology
Role in Dormancy Release
Research has shown that gentiobiose plays a crucial role in the dormancy release of gentian overwintering buds (OWBs). The concentration of gentiobiose increases prior to budbreak, acting as a signaling molecule that triggers metabolic pathways involved in dormancy regulation. Exogenous application of gentiobiose induced budbreak in vitro, suggesting its potential use in horticulture to enhance flowering and growth in gentian species .
Food Science
Flavor Enhancement
this compound is recognized for its potential as a flavor enhancer due to its refreshing bitter taste. Its hydrolysis products are utilized in food processing to improve the sensory attributes of various products. Studies indicate that gentiobiose can be produced through the enzymatic conversion of β-1,6-glucans, making it valuable in developing new flavors and improving food quality .
Reproductive Biology
Cryopreservation of Sperm
Recent findings suggest that incorporating this compound into sperm freezing media enhances sperm motility and viability during cryopreservation. A study indicated that a concentration of 0.05M gentiobiose significantly improved total motility compared to other concentrations, highlighting its potential in reproductive technologies and animal breeding .
Mechanism of Action
The mechanism of action of beta-gentiobiose involves its incorporation into the chemical structure of crocin, the compound that gives saffron its color . It is also produced via enzymatic hydrolysis of glucans, including pustulan and β-1,3-1,6-glucan . The structural conformation of certain chemical linkages on gentiooligosaccharides enables them to be resistant to human digestive enzymes, making them low in calories and less likely to cause obesity, high blood lipids, diabetes, and dental caries .
Comparison with Similar Compounds
Comparison with Structurally Related Disaccharides and Oligosaccharides
Structural and Functional Comparison
The table below summarizes key properties of beta-gentiobiose and related carbohydrates based on evidence-derived
Key Differentiators
- Glycosidic Linkage : this compound’s β-1,6 bond contrasts with isomaltose’s α-1,6 bond and lactulose’s β-1,4 bond. This linkage affects enzymatic hydrolysis rates and biological recognition .
- Biological Roles: this compound is implicated in plant stress responses, as shown in Dendrobium huoshanense under Fe₃O₄ nanoparticle treatment, where its levels decreased, suggesting involvement in membrane stabilization . In contrast, lactulose is exclusively synthetic and used clinically.
- Natural Occurrence: Gentianose, a trisaccharide, is found in gentian roots, while this compound is less abundant in natural sources .
This compound in Plant Metabolism
This compound was identified as a differential metabolite in Dendrobium huoshanense under Fe₃O₄ nanoparticle stress, alongside compounds like glucosaminic acid and citrazinic acid . Its reduced concentration suggests utilization in membrane phospholipid restructuring, highlighting its role in plant adaptation.
Industrial and Pharmaceutical Relevance
Biological Activity
Beta-gentiobiose, a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond, has garnered interest for its potential biological activities and applications. This article explores the biological activity of this compound, highlighting its role in plant physiology, enzymatic synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound (C₁₂H₂₂O₁₁) is classified as a glycosylglucose. Its structural formula indicates that it consists of two beta-D-glucose residues linked through a β(1→6) bond, which is significant for its biological functions and interactions with enzymes .
1. Role in Plant Dormancy and Budbreak
Recent studies have shown that this compound plays a crucial role in the dormancy and budbreak of gentian plants. Research indicates that gentiobiose accumulates during specific stages of dormancy and is involved in signaling pathways that regulate budbreak.
- Mechanism of Action : The accumulation of gentiobiose is linked to the activation of invertase and the inactivation of β-glucosidase, suggesting that it is not primarily used as an energy source but rather as a signaling molecule. When exogenous gentiobiose is applied, it induces budbreak in cultured overwintering buds (OWBs) by increasing levels of sulfur-containing amino acids, glutathione (GSH), and ascorbate (AsA) .
- Metabolomic Analysis : A targeted metabolome analysis revealed that gentiobiose concentrations peak during early and late dormancy stages, correlating with metabolic changes that facilitate budbreak. This suggests that gentiobiose may be hydrolyzed from gentianose, subsequently providing glucose for energy production necessary for bud development .
2. Enzymatic Synthesis
The enzymatic preparation of gentiobiose has been explored using various β-glucosidases. A notable study utilized a thermophilic β-glucosidase from Thermotoga sp. KOL6, demonstrating high yields of gentiobiose through optimized reaction conditions.
- Yield Optimization : The study reported a maximum yield of 144.3 g/L of gentiobiose when glucose was used as a substrate, showcasing the enzyme's potential for industrial applications due to its thermophilic properties .
- Substrate Specificity : The enzyme exhibited high substrate specificity for gentiobiose and sophorose, indicating its potential utility in producing gentio-oligosaccharides (GnOS) on an industrial scale .
Therapeutic Potential
While the primary focus has been on its role in plant biology and enzymatic synthesis, there are emerging interests in the therapeutic potential of this compound.
- Immunomodulatory Effects : Preliminary studies suggest that oligosaccharides like gentiobiose may possess immunomodulatory properties, potentially influencing immune responses and inflammation . Further research is required to elucidate these effects comprehensively.
- Potential Applications : Given its role in signaling within plants, this compound may also have applications in agriculture to enhance crop resilience and growth by manipulating dormancy cycles.
Summary of Findings
The biological activity of this compound is multifaceted, encompassing roles in plant physiology and potential therapeutic applications. Key findings include:
Aspect | Findings |
---|---|
Plant Dormancy | Accumulates during dormancy; acts as a signaling molecule for budbreak |
Enzymatic Synthesis | High yields achieved using thermophilic β-glucosidase; significant industrial potential |
Therapeutic Potential | Possible immunomodulatory effects; requires further investigation |
Case Studies
- Gentian Plant Study : Demonstrated that this compound plays a crucial role in regulating dormancy and promoting budbreak through metabolic signaling pathways .
- Enzymatic Production Study : Highlighted the efficiency of using thermophilic enzymes for synthesizing gentiobiose, with implications for large-scale production .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing β-gentiobiose, and how do researchers validate its structural purity?
β-Gentiobiose is typically synthesized via enzymatic or chemical methods. Enzymatic approaches use β-glucosidases or transglycosidases to link glucose units, while chemical synthesis employs glycosylation reactions with protecting groups. Structural validation requires nuclear magnetic resonance (NMR) for stereochemical confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For reproducibility, experimental protocols must detail solvent systems, temperature, and catalyst concentrations .
Q. How do researchers distinguish β-gentiobiose from isomeric disaccharides in analytical workflows?
Differentiation relies on chromatographic retention times (HPLC or GC-MS) coupled with fragmentation patterns in mass spectrometry. Advanced techniques like ion mobility spectrometry (IMS) or circular dichroism (CD) can resolve stereochemical ambiguities. Cross-validation with synthetic standards is critical to avoid misidentification .
Q. What are the primary challenges in isolating β-gentiobiose from natural sources?
Natural extraction often faces low yields due to matrix complexity (e.g., plant polysaccharides). Researchers use sequential enzymatic hydrolysis (e.g., cellulases) followed by size-exclusion chromatography. Purity challenges require iterative purification steps, monitored via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can conflicting data on β-gentiobiose’s biological activity be resolved in metabolic studies?
Contradictions often arise from differences in model systems (e.g., in vitro vs. in vivo) or assay conditions (e.g., pH, cofactors). A robust approach includes:
- Dose-response validation across multiple cell lines.
- Metabolomic profiling to track downstream intermediates.
- Knockout models to isolate β-gentiobiose-specific pathways.
Data normalization to baseline metabolic rates is essential .
Q. What experimental designs are optimal for investigating β-gentiobiose’s role in glycoconjugate recognition?
Studies should combine:
- Surface plasmon resonance (SPR) to quantify binding affinities.
- X-ray crystallography or cryo-EM for structural insights into ligand-receptor interactions.
- Competitive inhibition assays using analogs (e.g., methylated derivatives) to map binding epitopes. Negative controls must include scrambled oligosaccharides .
Q. How do researchers address discrepancies in reported NMR chemical shifts for β-gentiobiose?
Variations arise from solvent effects, temperature, or spectrometer calibration. To standardize
- Use deuterated solvents (e.g., D₂O) and internal standards (e.g., TSP).
- Publish raw NMR data with acquisition parameters (e.g., pulse sequences, relaxation delays).
- Cross-reference with databases like Biological Magnetic Resonance Bank (BMRB) .
Methodological and Data Analysis Questions
Q. What statistical methods are appropriate for analyzing β-gentiobiose’s dose-dependent effects in cell culture?
- Non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Principal component analysis (PCA) to reduce dimensionality in omics datasets. Replicate experiments (n ≥ 3) and power analysis are mandatory .
Q. How can computational models predict β-gentiobiose’s interactions with microbial enzymes?
- Molecular docking (e.g., AutoDock Vina) to screen binding poses.
- Molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability.
- Validate predictions with mutagenesis studies targeting active-site residues .
Theoretical and Mechanistic Questions
Q. What hypotheses explain β-gentiobiose’s resistance to hydrolysis by common β-glucosidases?
Potential mechanisms include:
- Steric hindrance from the β(1→6) linkage.
- Active-site topology incompatible with non-reducing end recognition.
- Electrostatic repulsion between enzyme residues and the disaccharide. Experimental validation requires enzyme kinetics (Km, Vmax) with wild-type and engineered variants .
Q. How does β-gentiobiose’s conformation influence its solubility and stability in aqueous systems?
The β(1→6) linkage increases flexibility compared to β(1→4) disaccharides, reducing crystallinity and enhancing solubility. Stability studies (e.g., thermal gravimetric analysis, TGA) under varying pH and ionic strengths are needed to model degradation kinetics .
Q. Ethical and Reproducibility Considerations
Q. What protocols ensure data integrity in β-gentiobiose research?
- Blinded analysis to prevent confirmation bias.
- Raw data archiving in repositories like Zenodo or Figshare.
- Detailed Materials and Methods sections, including batch numbers of enzymes/chemicals. Supervisory review of lab notebooks is recommended for academic labs .
Q. How can researchers mitigate batch-to-batch variability in synthetic β-gentiobiose?
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-LIZSDCNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317544 | |
Record name | β-Gentiobiose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-00-9 | |
Record name | β-Gentiobiose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5996-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentiobiose, beta- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-Gentiobiose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTIOBIOSE, .BETA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VA1H3TIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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